1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a chemical compound classified as a piperidine derivative. Its molecular formula is , and it has a CAS number of 1332531-15-3. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various neurological and psychiatric disorders due to its structural similarities to other bioactive piperidine compounds .
The synthesis of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride typically involves several steps, including the formation of the benzoylpiperidine fragment. The initial step often includes the N-acetylation of piperidine derivatives to prevent side reactions during subsequent reactions. For instance, one common method involves reacting piperidine with acetic anhydride in the presence of pyridine, followed by refluxing at elevated temperatures .
Subsequent steps may include:
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is primarily linked to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The compound's structure allows it to bind effectively to these receptors, modulating their activity, which is crucial in treating neuropsychiatric disorders.
Research indicates that compounds with similar structures have shown to exhibit significant affinity for serotoninergic and dopaminergic pathways, suggesting potential therapeutic effects in conditions such as depression and anxiety disorders .
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride has significant applications in scientific research:
Privileged structures are molecular frameworks with intrinsic abilities to bind multiple biological targets with high affinity. These motifs serve as versatile templates for designing pharmacologically active compounds across diverse therapeutic areas. The piperidine ring, a six-membered nitrogen-containing heterocycle, exemplifies a privileged scaffold extensively employed in CNS-active drugs, oncology therapeutics, and antimicrobial agents. Its structural flexibility allows for diverse substitutions and conformations, enabling optimal interactions with protein binding sites. Crucially, the metabolic stability and synthetic accessibility of piperidine derivatives enhance their drug-likeness, making them indispensable building blocks in modern medicinal chemistry [9].
The fusion of piperidine with a benzoyl group creates the phenyl(piperidin-4-yl)methanone fragment, a highly versatile pharmacophore. This hybrid architecture exhibits:
Table 1: Bioactive Benzoylpiperidine Derivatives and Therapeutic Applications
Compound Class | Target Indication | Key Structural Features | Affinity/Activity |
---|---|---|---|
Ketanserin/Altanserin | Antipsychotic (5-HT₂₀ antagonists) | 4-(p-Fluorobenzoyl)piperidine fragment | Reference ligands for receptor binding |
ADS031 (Neuroprotective) | Alzheimer’s disease | Benzyl moiety at piperidine-1 position | hH₃R Kᵢ = 12.5 nM; AChE IC₅₀ = 1.537 μM |
Anticancer hybrids | Tumor proliferation | N-(Piperidine-4-yl)benzamide derivatives | IC₅₀ values 15-fold lower than Sorafenib |
Sigma receptor ligands | CNS disorders | Piperidine-benzyl linked arylpiperazines | S1R Kᵢ = 3.2 nM (comparable to Haloperidol) |
Hybridization strategies often incorporate the benzoylpiperidine motif through commercially available building blocks like 4-benzoylpiperidine hydrochloride or via synthetic approaches involving Friedel-Crafts acylation or Weinreb ketone synthesis [1]. This scaffold’s true power emerges when coupled with complementary pharmacophores, enabling multitarget engagement critical for complex diseases like Alzheimer’s, where compounds such as PQM-171 and PQM-181 demonstrate selective AChE inhibition while maintaining neuroprotective and anti-inflammatory properties [4] [9].
The strategic development of piperidine scaffolds reflects a deliberate evolution toward optimized receptor interactions:
This compound exemplifies modern multitarget-directed ligand (MTDL) design through synergistic integration of three pharmacophoric elements:
Table 2: Hybrid Design Principles Embodied in 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine
Structural Element | Pharmacological Role | Target Interactions | Precedent Compounds |
---|---|---|---|
N-Benzoylpiperidine | Cholinesterase inhibition | CAS binding via carbonyl H-bonding | Donepezil derivatives (PQM series) |
Protonatable piperidine (linker end) | H₃R/sigma receptor antagonism | Ionic bonding with Glu/Asp residues | ADS009, ADS031 (H₃R antagonists) |
Aryloxy linker | Conformational adaptability | Variable binding pocket accommodation | 4-Hydroxypiperidine ethers (neuroprotective agents) |
Ether-oxygen | Hydrogen bond acceptor | Bridging interaction with Ser/Tyr residues | Piperidine-4-ol ethers in AChBP ligands |
Molecular hybridization merges domains validated in separate therapeutic contexts: The N-benzoylpiperidine unit mirrors donepezil's AChE inhibitory component, while the piperidinylmethoxy extension resembles spacers in H₃R antagonists (e.g., ADS003) and σ1R ligands. Computational models predict that this hybrid adopts folded conformations in nonpolar environments (e.g., blood-brain barrier penetration) while extending to engage multiple targets [4] [6]. This design directly addresses multifactorial diseases like Alzheimer's, where simultaneous targeting of cholinergic deficits (via AChE inhibition), amyloid aggregation (via σ1R modulation), and neuroinflammation (via H₃R antagonism) provides therapeutic synergy unattainable with single-target agents [2] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: